molecular formula C9H10BrNO B5877727 N-(4-bromo-2,3-dimethylphenyl)formamide

N-(4-bromo-2,3-dimethylphenyl)formamide

Cat. No.: B5877727
M. Wt: 228.09 g/mol
InChI Key: DUZUSGDMMRYUBZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)formamide is an aromatic formamide derivative characterized by a bromo substituent at the para position and methyl groups at the ortho and meta positions of the phenyl ring. Formamides, in general, exhibit diverse physicochemical and biological behaviors influenced by substituent electronic and steric effects. For instance, N-(4-chlorophenyl)formamide and N-(2,6-dichlorophenyl)formamide demonstrate phase transitions under thermal stress, suggesting that halogenation and substitution patterns significantly impact molecular packing and stability .

Synthetic routes for similar compounds often involve palladium-mediated cross-coupling (e.g., Suzuki-Miyaura reactions) or direct formylation of aromatic amines . These methods could plausibly extend to this compound by selecting appropriate boronic acids or starting materials.

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-7(2)9(11-5-12)4-3-8(6)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZUSGDMMRYUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,3-dimethylphenyl)formamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-bromo-2,3-dimethylphenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-bromo-2,3-dimethylphenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)formamide involves its interaction with specific molecular targets in biological systems. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromo and dimethyl groups in N-(4-bromo-2,3-dimethylphenyl)formamide introduce distinct electronic and steric characteristics:

  • Bromo substituent : A strong electron-withdrawing group (EWG) that may reduce electron density on the phenyl ring, affecting reactivity in electrophilic substitution or cross-coupling reactions.

Table 1: Comparison of Key Formamide Derivatives

Compound Name Substituents Melting Point (°C) Synthesis Method Applications/Properties References
N-(4-Methylphenyl)formamide 4-methyl Not reported Direct synthesis Phase transition studies
N-(3-Acetylphenyl)formamide 3-acetyl 92–94 Chemical synthesis Pharmaceutical impurities
N-(4-Fluorophenyl)-biphenyl formamide derivatives 4-fluoro, biphenyl Not reported Pd-mediated cross-coupling Intermediate in organic synthesis
(Z/E)-N-(4-hydroxystyryl)formamide Styryl, hydroxyl Not reported Microbial fermentation Antimicrobial activity

Crystallographic and Stability Considerations

N-(4-Methylphenyl)formamide and its halogenated analogs (e.g., chloro derivatives) undergo phase transitions, highlighting the role of substituents in crystalline order .

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